2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride is an organic compound with the molecular formula . It is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. The compound is classified under piperazine derivatives, which are known for their diverse biological activities, including effects on the central nervous system.
The compound falls under the category of piperazine derivatives. Piperazine itself is a cyclic compound that serves as a core structure in many pharmaceuticals, particularly those targeting neurological disorders. The hydrochloride salt form enhances solubility and stability, making it suitable for various applications .
The synthesis of 2-ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride typically involves multi-step organic reactions.
The reaction conditions, including temperature and time, are critical for optimizing yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound .
The molecular structure of 2-ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride can be represented as follows:
The compound appears as a white to off-white powder at room temperature, indicating its solid-state properties. Its solubility profile favors aqueous environments due to the presence of the hydrochloride moiety .
2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride can participate in several chemical reactions typical of amides and piperazine derivatives:
These reactions are significant for modifying the compound's properties or synthesizing analogs with enhanced biological activity .
The mechanism of action for 2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride primarily involves its interaction with neurotransmitter systems in the brain:
Research indicates that compounds with piperazine moieties often exhibit anxiolytic or antidepressant effects, which could be relevant for therapeutic applications .
Safety data sheets (SDS) are recommended for handling procedures as detailed safety information is not widely available online .
2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride has potential applications in:
The synthesis of 2-ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride relies on well-established organic methodologies tailored to construct the pivotal C(O)–N bond between the 2-ethylbutyryl moiety and the piperazine nitrogen. Three principal routes dominate industrial and laboratory-scale production, each with distinct advantages in yield, purity, and operational complexity [1].
Nucleophilic Substitution via Carboxylic Acid Derivatives: The most direct approach involves reacting piperazine with 2-ethylbutyric acid derivatives under dehydrating conditions. Activation of the carboxylic acid group using agents like N,N'-dicyclohexylcarbodiimide (DCC) or propylphosphonic anhydride (T3P) facilitates nucleophilic attack by the piperazine nitrogen, forming the target amide bond. This method typically achieves yields of 65–78% but requires rigorous purification to remove urea byproducts when using carbodiimide activators [1] .
Acid Chloride Acylation: Higher-yielding routes (80–92%) employ 2-ethylbutyryl chloride as the electrophile. The reaction proceeds via a Schotten-Baumann protocol, where piperazine (often as a monoprotected derivative to control disubstitution) reacts with the acid chloride in a biphasic system (water:dichloromethane). Triethylamine or sodium hydroxide serves as the acid scavenger. Critical stoichiometric control maintains a piperazine-to-acyl chloride ratio of 1:1 to minimize N,N-disubstituted byproducts [1]:$$ \ce{C3H7CH(C2H5)C(O)Cl + H-N(CH2CH2)2N-H ->[{Et3N}][{H2O/CH2Cl2}] C3H7CH(C2H5)C(O)-N(CH2CH2)2N-H + HCl} $$
Multi-Step Functionalization: Complex precursors enable targeted introduction of the 2-ethylbutyryl group. One documented pathway begins with N-Boc-piperazine, which undergoes regioselective acylation. Subsequent acidic deprotection (e.g., trifluoroacetic acid) liberates the secondary amine, followed by hydrochloride salt precipitation. This approach achieves exceptional regiochemical control (>98% monosubstitution) but increases synthetic steps, reducing overall atom economy [1] [6].
Table 1: Comparative Analysis of Primary Synthesis Routes
Method | Key Reagents | Temperature | Yield Range | Purity (HPLC) |
---|---|---|---|---|
Carbodiimide-Mediated | 2-Ethylbutyric Acid, DCC | 0–25°C | 65–78% | 90–93% |
Acid Chloride Acylation | 2-Ethylbutyryl Chloride | -10–0°C | 80–92% | 95–99% |
Multi-Step (Boc-Protected) | N-Boc-piperazine, TFA | 25°C (acyl.), 0°C (deprot.) | 70–85% (overall) | >99% |
Conversion of the free base 2-ethyl-1-(piperazin-1-yl)butan-1-one to its hydrochloride salt is essential for enhancing crystallinity, stability, and aqueous solubility. This proton transfer reaction exhibits nuanced stoichiometric and mechanistic considerations [1] [3].
Proton Transfer Dynamics: The tertiary amide carbonyl group exerts a moderate electron-withdrawing effect on the piperazine ring, rendering the unsubstituted nitrogen preferentially basic. During salt formation, hydrochloric acid (typically as concentrated aqueous solution or gaseous HCl in solvents like diethyl ether) protonates this secondary amine. The reaction is highly exothermic (ΔH ≈ -50 kJ/mol), necessitating controlled addition at 0–10°C to prevent decomposition. The stoichiometry requires exactly 1 equivalent of HCl per molecule of free base to avoid dihydrochloride formation, which compromises crystallinity [1]:$$ \ce{C10H20N2O + HCl -> C10H21ClN2O} $$
Crystalline Structure Optimization: Successful isolation depends on solvent selection during crystallization. Isopropanol and ethanol/acetone mixtures (4:1 v/v) promote the formation of monodisperse crystals with low occluded solvent content. X-ray powder diffraction studies indicate a monoclinic crystal system (P2₁/c space group) stabilized by hydrogen-bonded networks between the protonated piperazinyl ⸳⸳⸳H–N⁺–H and chloride ions, alongside weaker C–H⸳⸳⸳Cl interactions. This lattice arrangement confers remarkable hygroscopic stability (<0.5% moisture uptake at 60% RH) compared to hydrobromide or sulfate salts [3].
Supersaturation Control: Crystallization kinetics significantly impact particle morphology. Implementing anti-solvent addition (e.g., introducing MTBE into an ethanol solution of the salt) at controlled rates (5–10 mL/min) generates particles with D90 < 50 µm, ideal for filtration and drying. Slower crystallization yields larger, more stable crystals, reducing electrostatic aggregation during processing [6].
Solvent polarity, protic/aprotic character, and coordinating ability critically influence both acylation kinetics and salt crystallization efficiency. Systematic optimization has identified high-performing systems for each synthetic stage [1] [6].
Acylation Reaction Media: Polar aprotic solvents like N,N-dimethylformamide and acetonitrile accelerate the reaction between piperazine and 2-ethylbutyryl chloride by solubilizing the intermediate ion pair (R-CO⁻–⁺N-piperazine). However, they complicate downstream workup. Dichloromethane remains preferred despite moderate polarity due to its immiscibility with water, enabling efficient byproduct extraction. Kinetic profiling reveals second-order behavior:$$ \text{Rate} = k_2[\text{RCOCl}][\text{Piperazine}] $$with k₂ = 0.042 L/mol·s in dichloromethane at 0°C. Rate enhancement occurs in solvents with higher Gutmann acceptor number (e.g., k₂ = 0.118 L/mol·s in N-methylpyrrolidone) but complicates solvent recovery [6].
Crystallization Solvents: For hydrochloride salt formation, ethanol/isopropanol systems (1:2 v/v) achieve optimal nucleation rates (J ≈ 10⁵ nuclei/m³·s) while suppressing oiling-out. Water content must be maintained below 5% to prevent hydrate formation that reduces crystallinity. Solvent polarity correlates with crystal aspect ratio; less polar systems like ethanol/MTBE yield equidimensional crystals with superior flow properties [1].
Table 2: Solvent Impact on Acylation Kinetics and Salt Yield
Solvent System | Dielectric Constant (ε) | Reaction Rate Constant (k₂, L/mol·s) | Salt Crystallization Yield |
---|---|---|---|
Dichloromethane | 8.9 | 0.042 | 88% |
N,N-Dimethylformamide | 36.7 | 0.101 | 72%* |
Acetonitrile | 37.5 | 0.095 | 75%* |
Toluene | 2.4 | 0.015 | 91% |
Ethanol/MTBE (1:3) | ≈10 | N/A | 95% |
*Lower crystallization yield due to solvent retention in crystals
Modern synthetic strategies emphasize minimizing environmental impact through solvent reduction, energy efficiency, and atom-economic pathways without compromising the yield or purity of 2-ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride [1] [6].
Solvent Reduction and Replacement: The traditional dichloromethane/water biphasic acylation system has been successfully replaced with cyclopentyl methyl ether (CPME) due to its lower aquatic toxicity (LC50 > 100 mg/L) and higher boiling point (106°C), enabling efficient recovery (>85%). Solvent-free acylation is achievable using ball-milling techniques: equimolar mixtures of piperazine and 2-ethylbutyric acid with N,N'-carbonyldiimidazole (CDI) react quantitatively within 2 hours at 25°C under milling conditions (400 rpm), eliminating aqueous workup requirements [1] [6].
Energy-Efficient Salt Formation: Reactive crystallization integrates hydrochloric acid gas infusion directly into free base solutions under controlled pressure (0.5–1 bar). This avoids aqueous HCl dilution, reducing energy consumption during subsequent drying by 40%. Microwave-assisted salt formation (50 W, 60°C) in ethanol achieves complete protonation in <15 minutes versus 2–4 hours conventionally [6].
Catalytic Methodologies: Emerging approaches employ heterogeneous catalysts like silica-supported sulfamic acid for acyl transfer. This recyclable catalyst (5 mol%) in ethyl acetate facilitates acylation at 70°C (yield: 89%) and is filtered post-reaction, leaving minimal residues. Biocatalytic routes using lipases (e.g., Candida antarctica Lipase B) in aqueous buffer enable selective N-acylation of piperazine at pH 9.0, though industrial scalability remains under investigation [6].
Waste Stream Valorization: Piperazine dihydrochloride generated as a minor byproduct undergoes alkaline regeneration (NaOH treatment) to recover free piperazine, achieving >90% closed-loop recycling. Mother liquors from crystallization are concentrated via reverse osmosis instead of thermal evaporation, cutting energy use by 65% [1].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2